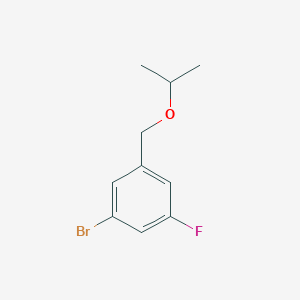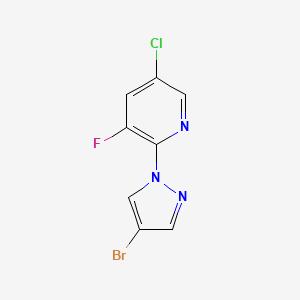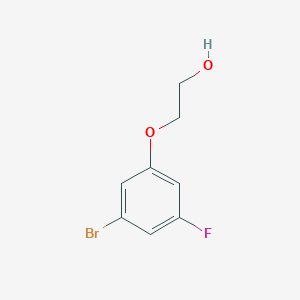
1-(3-氟苯氧基)-3-甲基丁-2-胺盐酸盐
描述
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is composed of a fluorinated phenyl ring, a methyl group, and an amine group. The hydrochloride salt form is often used in laboratory experiments due to its high solubility in water. This compound has been studied for its role in biochemical and physiological effects, as well as its potential for use in various laboratory experiments.
科学研究应用
Analgesic Potential
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride: has been studied for its potential as an analgesic. Research indicates that derivatives of this compound have been synthesized and characterized, showing potent analgesic efficacy in animal models. The Hot Plate Method was used to estimate the analgesic action of these derivatives, with some compounds displaying an ultrashort to long duration of action. This suggests that the compound and its derivatives could be useful in developing new pain-relieving medications .
Opioid Receptor Agonist Research
The compound has been involved in the study of designing pharmacophore models for analgesics. It’s part of a class of μ opioid receptor agonists, which are known for their effectiveness in pain management. However, traditional opioids have severe side effects like addiction and respiratory depression. Research involving 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride aims to develop novel μ opioid receptor analgesics that retain their analgesic properties but have fewer adverse side effects .
Development of Peripheral Pain Management Drugs
Studies suggest that certain derivatives of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride can depress peripheral and centrally mediated pain through opioid-independent systems. This opens up possibilities for the compound to be used in the development of drugs that manage peripheral pain without the typical side effects associated with opioids .
Synthesis of Piperidine Substituted Compounds
The compound is part of a broader research effort to synthesize and evaluate piperidine substituted compounds. These efforts aim to enhance the current knowledge and develop superior molecules for the treatment of pain. Piperidine derivatives are a major class of μ agonists, and advancements in this area could lead to more effective pain treatments .
Comparative Studies with Morphine-like Activity
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride: derivatives have been compared with morphine, which is known for its morphine-like activity. This comparison is crucial in understanding the safety profile and risk of addiction associated with these new compounds, potentially leading to safer alternatives to traditional pain medications .
In Vivo Analgesic Potential Evaluation
The compound has been used in in vivo studies to evaluate its analgesic potential. These studies are essential for determining the practical application and effectiveness of the compound in living organisms, which is a critical step before considering clinical trials .
Chemical and Physical Characterization
In addition to pharmacological applications, there has been significant research into the chemical and physical characterization of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride and its derivatives. This includes methods like HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR, which are vital for understanding the compound’s structure and properties .
Safety Profile and Side Effects Analysis
Finally, the safety profile and side effects of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride derivatives are under continuous study. This research is crucial for identifying any potential adverse effects and ensuring that any new medications developed from this compound are safe for human use .
属性
IUPAC Name |
1-(3-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFCUXAZANDQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



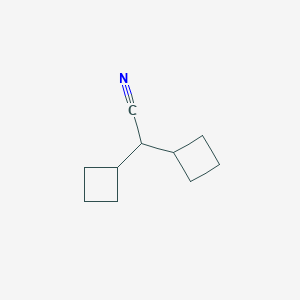

![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
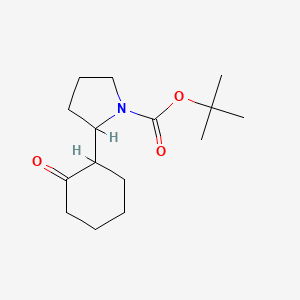

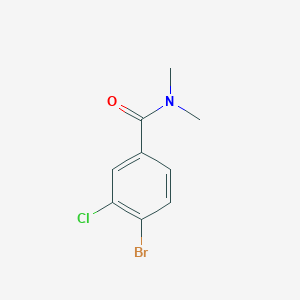

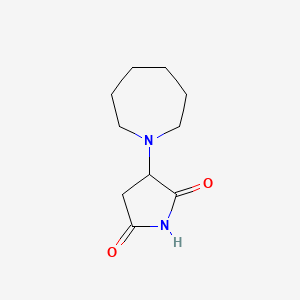
![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)
